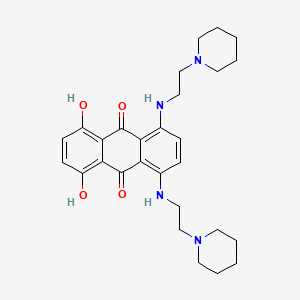
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione is a synthetic anthraquinone derivative. This compound is known for its vibrant blue color and is primarily used in the field of medicinal chemistry due to its potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxyanthraquinone.
Alkylation: The 1,4-dihydroxyanthraquinone undergoes alkylation with 2-chloroethylamine to introduce the ethylamine groups.
Piperidinyl Substitution: The ethylamine groups are then reacted with piperidine to form the final product.
The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinone derivatives
Wissenschaftliche Forschungsanwendungen
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized as a dye in textile and paper industries due to its vibrant color.
Wirkmechanismus
The mechanism of action of 1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione involves:
DNA Intercalation: The compound intercalates into the DNA helix, disrupting the normal function of the DNA.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound can generate reactive oxygen species, leading to oxidative stress and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydroxy-5,8-bis((2-(dimethylamino)ethyl)amino)-9,10-anthracenedione: Similar structure but with dimethylamino groups instead of piperidinyl groups.
1,4-Dihydroxy-5,8-bis((2-(morpholinyl)ethyl)amino)-9,10-anthracenedione: Contains morpholinyl groups instead of piperidinyl groups.
Uniqueness
1,4-Dihydroxy-5,8-bis((2-(1-piperidinyl)ethyl)amino)-9,10-anthracenedione is unique due to its specific piperidinyl groups, which enhance its ability to intercalate into DNA and inhibit topoisomerase enzymes more effectively compared to its analogs.
Eigenschaften
CAS-Nummer |
70945-59-4 |
|---|---|
Molekularformel |
C28H36N4O4 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
1,4-dihydroxy-5,8-bis(2-piperidin-1-ylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H36N4O4/c33-21-9-10-22(34)26-25(21)27(35)23-19(29-11-17-31-13-3-1-4-14-31)7-8-20(24(23)28(26)36)30-12-18-32-15-5-2-6-16-32/h7-10,29-30,33-34H,1-6,11-18H2 |
InChI-Schlüssel |
AYSMOTYGSAVPCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNC2=C3C(=C(C=C2)NCCN4CCCCC4)C(=O)C5=C(C=CC(=C5C3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


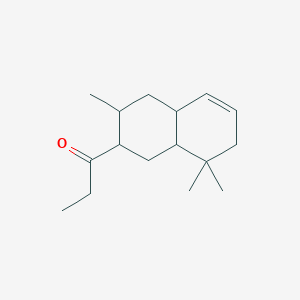

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)

![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
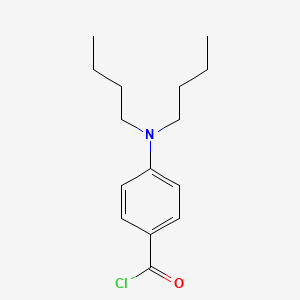
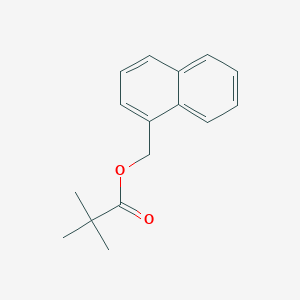
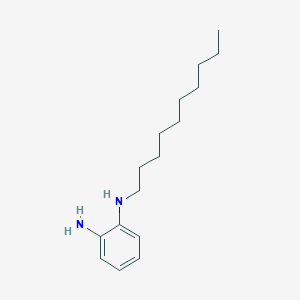
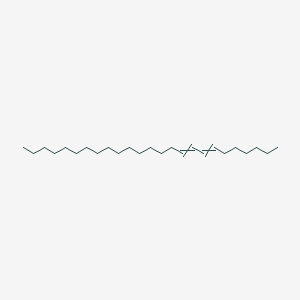
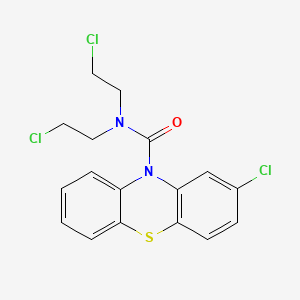

![4-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14476919.png)
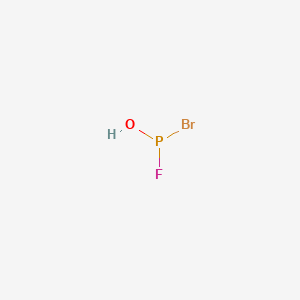
![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
